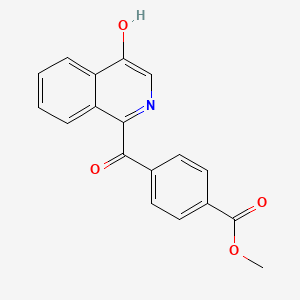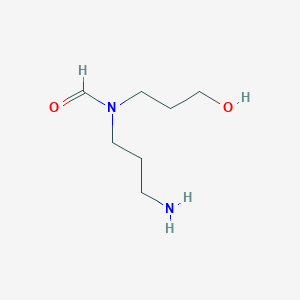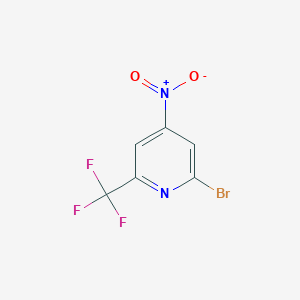
2-Bromo-4-nitro-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-nitro-6-(trifluoromethyl)pyridine: is a chemical compound with the molecular formula C6H2BrF3N2O2 and a molecular weight of 270.99 g/mol . This compound is characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a pyridine ring, making it a versatile intermediate in organic synthesis and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)pyridine typically involves the bromination of 4-nitro-6-(trifluoromethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-nitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like iron powder in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Reduction: 2-Bromo-4-amino-6-(trifluoromethyl)pyridine.
Aplicaciones Científicas De Investigación
2-Bromo-4-nitro-6-(trifluoromethyl)pyridine has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-nitro-6-(trifluoromethyl)pyridine depends on its specific applicationFor example, the nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparación Con Compuestos Similares
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison: 2-Bromo-4-nitro-6-(trifluoromethyl)pyridine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. The nitro group allows for further functionalization through reduction or substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity . In contrast, similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications .
Propiedades
Fórmula molecular |
C6H2BrF3N2O2 |
|---|---|
Peso molecular |
270.99 g/mol |
Nombre IUPAC |
2-bromo-4-nitro-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2BrF3N2O2/c7-5-2-3(12(13)14)1-4(11-5)6(8,9)10/h1-2H |
Clave InChI |
DXIQOQKKMVGJOX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(F)(F)F)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



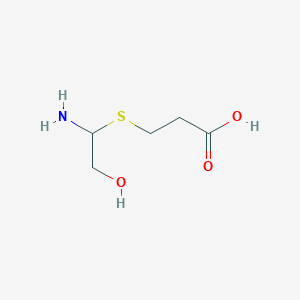
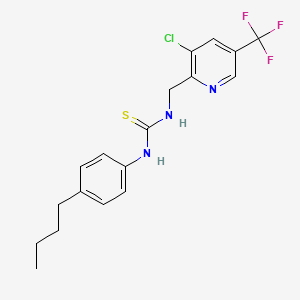
![2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B13098090.png)
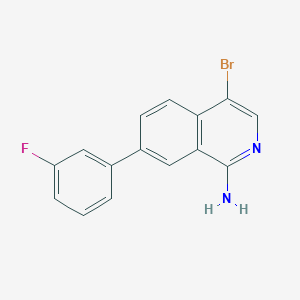
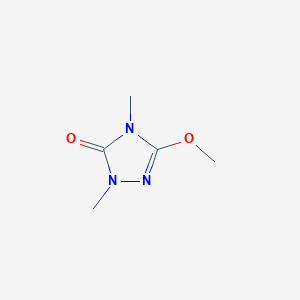
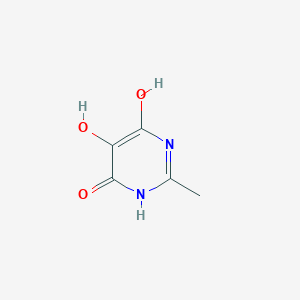
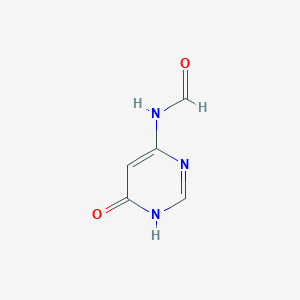

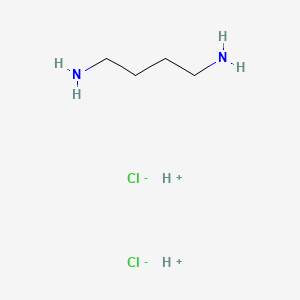
![N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide](/img/structure/B13098140.png)

